Cas no 459-49-4 (1-bromo-4-(fluoromethyl)benzene)

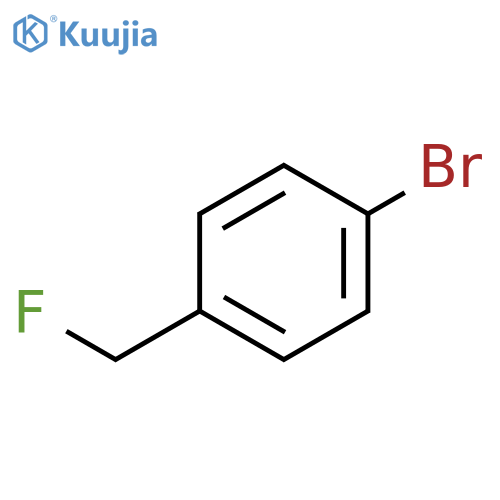

459-49-4 structure

商品名:1-bromo-4-(fluoromethyl)benzene

1-bromo-4-(fluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-4-(fluoromethyl)-

- SCHEMBL2517808

- EN300-1590445

- 459-49-4

- W10394

- AM806120

- 1-Bromo-4-fluoromethyl-benzene

- AS-54829

- CS-0047008

- InChI=1/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H

- AKOS024064534

- LFTYKVGDROWKQC-UHFFFAOYSA-N

- MFCD20482167

- 1-bromo-4-(fluoromethyl)benzene

- 4-bromobenzyl fluoride

- 1-BroMo-4-(fluoroMethyl)-benzene

-

- MDL: MFCD20482167

- インチ: InChI=1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2

- InChIKey: LFTYKVGDROWKQC-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Br)CF

計算された属性

- せいみつぶんしりょう: 187.96400

- どういたいしつりょう: 187.96369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 77

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0.00000

- LogP: 2.91860

1-bromo-4-(fluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC56794-1g |

4-Bromobenzyl fluoride |

459-49-4 | 95% | 1g |

£150.00 | 2025-02-21 | |

| TRC | B804195-100mg |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 100mg |

$ 185.00 | 2022-06-06 | ||

| Apollo Scientific | PC56794-250mg |

4-Bromobenzyl fluoride |

459-49-4 | 95% | 250mg |

£50.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D765334-100mg |

1-BroMo-4-(fluoroMethyl)-benzene |

459-49-4 | 95% | 100mg |

$235 | 2024-06-06 | |

| Enamine | EN300-1590445-5.0g |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95% | 5g |

$506.0 | 2023-05-26 | |

| Enamine | EN300-1590445-1.0g |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95% | 1g |

$165.0 | 2023-05-26 | |

| Enamine | EN300-1590445-10.0g |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95% | 10g |

$932.0 | 2023-05-26 | |

| Enamine | EN300-1590445-0.05g |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95% | 0.05g |

$39.0 | 2023-05-26 | |

| Enamine | EN300-1590445-50mg |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95.0% | 50mg |

$39.0 | 2023-09-23 | |

| Enamine | EN300-1590445-250mg |

1-bromo-4-(fluoromethyl)benzene |

459-49-4 | 95.0% | 250mg |

$82.0 | 2023-09-23 |

1-bromo-4-(fluoromethyl)benzene 関連文献

-

Taku Kitahara,Yuta Tagami,Yuto Haga,Santos Fustero,Tsuyuka Sugiishi,Hideki Amii Org. Biomol. Chem. 2023 21 9210

459-49-4 (1-bromo-4-(fluoromethyl)benzene) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量